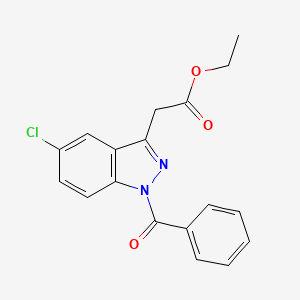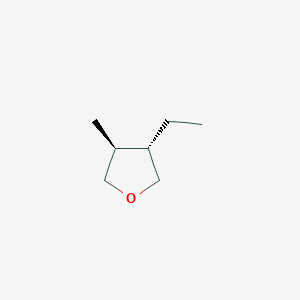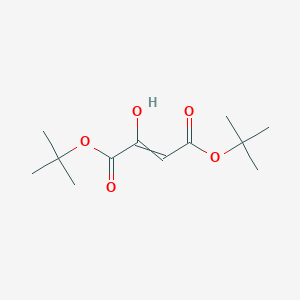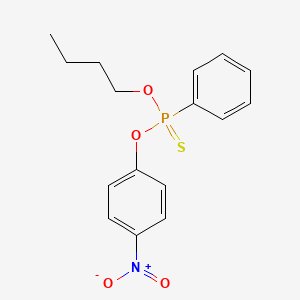
(3-Bromo-1,2-dichloropropyl)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-Bromo-1,2-dichloropropyl)benzene is an organic compound that belongs to the class of aromatic compounds It consists of a benzene ring substituted with a 3-bromo-1,2-dichloropropyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3-Bromo-1,2-dichloropropyl)benzene typically involves the electrophilic aromatic substitution reaction. One common method is the bromination of benzene using bromine in the presence of a Lewis acid catalyst such as aluminum chloride or ferric bromide . The resulting bromobenzene can then undergo further substitution reactions to introduce the 1,2-dichloropropyl group.
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes. For example, a Friedel-Crafts acylation followed by a Clemmensen reduction can be used to introduce the propyl group . The bromination and chlorination steps are carried out under controlled conditions to ensure the desired substitution pattern.
Analyse Des Réactions Chimiques
Types of Reactions
(3-Bromo-1,2-dichloropropyl)benzene can undergo various chemical reactions, including:
Substitution Reactions: Electrophilic aromatic substitution reactions such as nitration, sulfonation, and halogenation.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions
Bromination: Bromine and a Lewis acid catalyst (e.g., aluminum chloride).
Chlorination: Chlorine gas and a catalyst such as ferric chloride.
Nitration: Nitric acid and sulfuric acid to generate the nitronium ion.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nitration of this compound would yield nitro-substituted derivatives .
Applications De Recherche Scientifique
(3-Bromo-1,2-dichloropropyl)benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in studying the effects of halogenated aromatic compounds on biological systems.
Medicine: Investigated for its potential pharmacological properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (3-Bromo-1,2-dichloropropyl)benzene involves its interaction with molecular targets through electrophilic aromatic substitution reactions. The compound can form reactive intermediates that interact with nucleophiles, leading to various substitution products . The specific pathways and targets depend on the nature of the substituents and the reaction conditions.
Comparaison Avec Des Composés Similaires
Similar Compounds
Bromobenzene: A simpler compound with a single bromine substituent on the benzene ring.
1,2-Dichlorobenzene: Contains two chlorine atoms on adjacent positions of the benzene ring.
1-Bromo-2,3-dichlorobenzene: Similar structure with bromine and chlorine substituents.
Uniqueness
(3-Bromo-1,2-dichloropropyl)benzene is unique due to the presence of both bromine and chlorine atoms on a propyl group attached to the benzene ring. This combination of substituents imparts distinct chemical properties and reactivity compared to other similar compounds.
Propriétés
Numéro CAS |
90035-62-4 |
|---|---|
Formule moléculaire |
C9H9BrCl2 |
Poids moléculaire |
267.97 g/mol |
Nom IUPAC |
(3-bromo-1,2-dichloropropyl)benzene |
InChI |
InChI=1S/C9H9BrCl2/c10-6-8(11)9(12)7-4-2-1-3-5-7/h1-5,8-9H,6H2 |
Clé InChI |
TYDOLOQMEXLVJR-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C(C(CBr)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(chloroacetyl)-3,4-dimethylpyrano[2,3-c]pyrazol-6(2H)-one](/img/structure/B14385964.png)
![3-[Methyl(3-methylbut-2-en-1-yl)amino]cyclopent-2-en-1-one](/img/structure/B14385969.png)

![1-Phenyl-4-{2-[(trimethylsilyl)oxy]ethyl}piperazine](/img/structure/B14385972.png)



![{Nitroso[4-(pyrrolidine-1-sulfonyl)phenyl]amino}acetic acid](/img/structure/B14386002.png)
![Piperidine, 4-[4-(4-chlorophenyl)-2-thiazolyl]-1-methyl-](/img/structure/B14386015.png)




